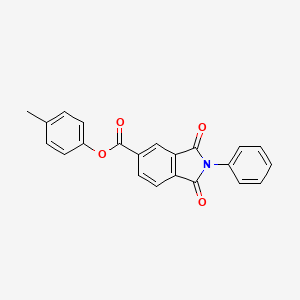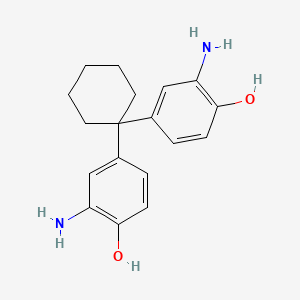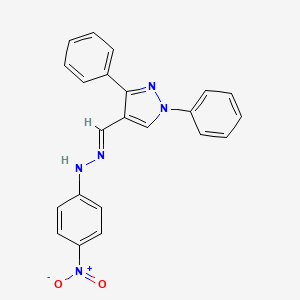![molecular formula C26H34N4O4 B11709841 (1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11709841.png)
(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule featuring multiple methoxy groups and a tetrahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the tetrahydroisoquinoline core through Pictet-Spengler reaction.
- Introduction of methoxy groups via methylation reactions.
- Formation of the hydrazone linkage through condensation reactions with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydrazone linkages.
Medicine: Potential use as a drug candidate due to its structural features.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydrazone linkage can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the dimethyl groups.
(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C26H34N4O4 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
1,2-bis(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C26H34N4O4/c1-25(2)13-15-9-19(31-5)21(33-7)11-17(15)23(27-25)29-30-24-18-12-22(34-8)20(32-6)10-16(18)14-26(3,4)28-24/h9-12H,13-14H2,1-8H3,(H,27,29)(H,28,30) |
Clé InChI |
ZLNIPMHTWFRRRR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC(=C(C=C2C(=N1)NNC3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)




![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)


![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)



![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)

